molecular formula C17H11N3O2 B14945899 3-(1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione

3-(1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B14945899
M. Wt: 289.29 g/mol
InChI Key: ZQQFMAXUGICIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione is a heterocyclic compound that combines the structural features of benzimidazole and pyrrole Benzimidazole is known for its stability and diverse biological activities, while pyrrole is a five-membered aromatic ring that is a key component in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization with appropriate reagents to form the pyrrole ring . The reaction conditions often require a controlled temperature and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

3-(1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the pyrrole ring can interact with various biological pathways . These interactions can lead to the modulation of cellular processes and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and pyrrole-containing molecules, such as:

Uniqueness

3-(1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its combined structural features of benzimidazole and pyrrole, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C17H11N3O2/c21-16-10-15(17(22)20(16)12-6-2-1-3-7-12)19-11-18-13-8-4-5-9-14(13)19/h1-11H

InChI Key

ZQQFMAXUGICIFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3C=NC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.